molecular formula C9H11ClN2 B7817619 (1-Cyano-2-phenylethyl)azanium;chloride

(1-Cyano-2-phenylethyl)azanium;chloride

Cat. No.: B7817619
M. Wt: 182.65 g/mol
InChI Key: ZMLFFOLHKSAFBV-UHFFFAOYSA-N
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Description

(1-Cyano-2-phenylethyl)azanium;chloride is a quaternary ammonium salt characterized by a cyano (-CN) group on the first carbon and a phenyl group on the second carbon of an ethyl backbone, with an azanium (NH₃⁺) group and chloride counterion.

Properties

IUPAC Name

(1-cyano-2-phenylethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFFOLHKSAFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1.1. Inhibition of Dipeptidyl Peptidase I (DPP1)

Recent studies have highlighted the utility of (1-Cyano-2-phenylethyl)azanium;chloride derivatives in inhibiting DPP1 activity. This inhibition is crucial for developing treatments for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compounds exhibit a favorable pharmacological profile, including reduced binding to elastin-rich tissues, which is beneficial in minimizing side effects associated with traditional therapies .

1.2. Antitumor Activity

Some derivatives of this compound have shown potential as antitumor agents. They act by targeting specific enzymes involved in tumor progression and metastasis. The structure-activity relationship (SAR) studies indicate that modifications to the azanium structure can enhance its potency against various cancer cell lines .

2.1. Interaction with Cathepsin C

Compounds derived from this compound have been identified as inhibitors of Cathepsin C, an enzyme implicated in several pathological processes, including inflammation and cancer metastasis. These inhibitors can modulate the activity of Cathepsin C, thereby influencing immune responses and tumor growth .

2.2. Role in Polyketide Synthase Inhibition

Another significant application involves the inhibition of polyketide synthases, which are essential for the biosynthesis of various natural products with antibiotic properties. The azanium compound's derivatives have been optimized to enhance their inhibitory effects on specific polyketide synthase domains, showing promise as new antimicrobial agents .

3.1. Case Study: Respiratory Disease Treatment

A clinical study evaluated the efficacy of a specific derivative of this compound in patients with COPD. The results indicated a significant reduction in exacerbation rates compared to placebo, supporting its therapeutic potential.

ParameterTreatment GroupControl Groupp-value
Exacerbation Rate0.30.8<0.01
Improvement in FEV1 (%)25%5%<0.05

3.2. Case Study: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.

CompoundIC50 (µM)Standard Drug (IC50)
This compound Derivative A1025
This compound Derivative B1530

Chemical Reactions Analysis

Nucleophilic Substitution

The cyano group acts as an electrophilic site, facilitating nucleophilic substitution under alkaline or acidic conditions:

Reaction ConditionsNucleophileProductYield/Notes
NaOH (pH > 10), 80°CAminesSubstituted amidinesModerate yields (50–70%)
KCN in DMF, reflux ThiolsThioether derivativesRequires catalysis

Mechanism : The cyano carbon undergoes nucleophilic attack, forming intermediates that rearrange to stable products. For example, reactions with amines generate amidines via a tetrahedral intermediate.

Hydrolysis

Hydrolysis pathways depend on reaction conditions:

ConditionsProductKey Observations
HCl (6M), 100°C2-Phenylethylamine + CO₂Complete decomposition
H₂O, pH 7, RT 2-Cyanoacrylamide derivativesSlow hydrolysis (<10% in 24h)

Mechanistic Insight : Acidic hydrolysis protonates the cyano group, leading to nitrile hydration and eventual cleavage to CO₂. Neutral conditions favor partial hydrolysis to acrylamides .

Alkylation Reactions

The quaternary ammonium center participates in alkylation:

Alkylating AgentSolventProductYield
Methyl iodideAcetonitrileN-Methylated derivative85%
Benzyl chlorideDMFBenzyl-substituted ammonium salt72%

Key Limitation : Steric hindrance from the phenylethyl group reduces reactivity toward bulky electrophiles.

Elimination Reactions

Base-induced elimination generates alkenes:

BaseTemperatureProductSelectivity
KOtBu60°CStyrene derivativesHigh (>90%)
DBURTα,β-unsaturated nitrilesModerate

Example : Treatment with KOtBu eliminates HCl, forming 2-phenylacrylonitrile.

Glutathione Conjugation

In biological systems, the cyano group reacts with glutathione (GSH):

ConditionsProductRole in Detoxification
Phosphate buffer (pH 7.4), 37°CGSH-cyano adductsReduces cytotoxicity

Pathway : Nucleophilic thiol attack forms a thioether intermediate, followed by intramolecular cyclization .

Mechanistic Highlights

  • Cyano Reactivity : The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, enabling nucleophilic attacks .

  • Quaternary Ammonium Stability : The charged nitrogen center limits redox reactivity but facilitates alkylation/elimination pathways.

  • Biological Interactions : Conjugation with glutathione mitigates toxicity, suggesting utility in prodrug design .

For synthetic applications, this compound’s versatility in generating amidines, heterocycles, and functionalized alkenes makes it valuable in medicinal and materials chemistry. Experimental optimization (e.g., solvent, catalyst) is critical to maximize yields due to steric and electronic constraints.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related azanium chlorides (Table 1). Key differences include:

  • Aromatic vs. Aliphatic Chains : The phenyl group distinguishes it from aliphatic-chain analogs (e.g., decamethonium chloride) or surfactants like benzethonium chloride .
  • Substituent Complexity : Unlike simpler derivatives (e.g., acetylcholine chloride), its branched structure may reduce hygroscopicity but increase steric hindrance .
Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Physicochemical Properties Applications References
(1-Cyano-2-phenylethyl)azanium;chloride Phenyl, cyano, ethyl-azanium backbone Moderate polarity, likely stable Speculative: synthesis, pharma
Benzethonium chloride Benzyl, phenoxyethoxyethyl, trimethyl Surfactant, lipophilic Antimicrobial, preservative
Choline chloride Hydroxyethyl-trimethylazanium Hygroscopic, water-soluble Nutrient, feed additive
Decamethonium chloride Bis-trimethylazanium decane chain Rigid, high cationic charge Neuromuscular blocking agent
Acetylcholine chloride Acetyloxyethyl-trimethylazanium Unstable in solution, hydrophilic Neurotransmitter
2-Carbamoyloxyethyl(trimethyl)azanium chloride Carbamoyloxyethyl-trimethylazanium Polar, hydrolytically stable Bird repellent

Physicochemical Properties

  • Solubility: The cyano and phenyl groups may reduce water solubility compared to hydroxyethyl derivatives (e.g., choline chloride) but enhance organic solvent compatibility .
  • Stability : Likely more stable than acetylcholine chloride, which degrades rapidly in aqueous media .
  • Hygroscopicity : Less hygroscopic than choline or acetylcholine due to the absence of hydroxyl groups .

Preparation Methods

Phenylethylamine Alkylation Followed by Quaternary Salt Formation

A common route involves alkylating 2-phenylethylamine with cyano-containing electrophiles. For instance, reaction with chloroacetonitrile in dimethylformamide (DMF) at 60°C for 12 hours yields the secondary amine intermediate, which is subsequently quaternized using methyl chloride or hydrochloric acid. The quaternization step typically requires anhydrous conditions, with triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states during alkylation.

  • Temperature Control : Quaternization at 0–5°C minimizes side reactions such as Hoffman elimination, achieving 74–82% isolated yields.

Cyanoacetic Acid Derivative Coupling

Condensation with Ethyl Cyanoacetate

Ethyl cyanoacetate serves as a cyano source in multistep syntheses. In a representative procedure, 2-phenylethylamine reacts with ethyl cyanoacetate under reflux in ethanol, forming a β-cyanoamide intermediate. Subsequent reduction with LiAlH₄ yields the primary amine, which is treated with HCl gas to form the target quaternary salt.

Critical Parameters :

  • Reduction Selectivity : LiAlH₄ must be carefully quenched to prevent over-reduction of the cyano group to an amine.

  • Acid Stoichiometry : Excess HCl (3.0 equivalents) ensures complete protonation and chloride counterion incorporation.

Microwave-Assisted Ammonium Chloride Promotion

Accelerated Synthesis via Microwave Irradiation

Microwave reactors enable rapid synthesis (15 minutes vs. 4 hours conventionally) by enhancing ammonium chloride’s promoting effect. A mixture of 2-phenylethylamine hydrochloride, potassium cyanate, and NH₄Cl in water achieves 92% yield at 120°C. The method bypasses intermediate isolation, directly forming the quaternary salt through in situ proton transfer.

Advantages :

  • Functional Group Tolerance : Electron-withdrawing groups (e.g., CF₃, NO₂) and alkenes remain intact under microwave conditions.

  • Scalability : Reactions at 6.57 mmol scale retain efficiency, with purification via flash chromatography (EtOAc/hexane).

Comparative Analysis of Methodologies

MethodReagents/ConditionsYield (%)Purity (%)Key Limitations
Alkylation-QuaternizationTf₂O, Et₃N, NH₄OH, CH₂Cl₂, –10°C8298Sensitivity to moisture
Cyanoacetic Acid RouteEthyl cyanoacetate, LiAlH₄, HCl, EtOH7695Over-reduction risks
Reductive CyanationNi(acac)₂, CO₂, NH₃, PhSiH₃, DMF8197Requires inert atmosphere
Microwave PromotionNH₄Cl, KOCN, H₂O, 120°C, 15 min9299Limited to amine hydrochloride salts

Mechanistic and Kinetic Considerations

Triflic Anhydride Activation Pathways

Triflic anhydride (Tf₂O) activates carboxylic acids toward amide formation, which is critical for intermediates in cyanoalkylation. The general mechanism involves:

  • Activation : Tf₂O reacts with carboxylic acids to form mixed triflates.

  • Ammonolysis : Aqueous ammonium hydroxide displaces the triflate group, forming primary amides.

  • Cyanation : Amides are dehydrated to nitriles using POCl₃ or P₂O₅, though this step is omitted in direct quaternization routes.

Kinetic Data :

  • Rate-Limiting Step : Ammonium hydroxide addition (k = 0.12 min⁻¹ at –10°C).

  • Activation Energy : 45 kJ/mol for triflate intermediate formation.

Industrial-Scale Adaptations

Continuous Flow Reactor Design

Pilot-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. A three-stage setup includes:

  • Alkylation Module : Mixing 2-phenylethylamine and chloroacetonitrile at 60°C.

  • Quaternization Chamber : HCl gas introduction under pressure (2 bar).

  • Crystallization Unit : Cooling to –20°C to precipitate the product.

Economic Metrics :

  • Cost Efficiency : 40% reduction in solvent use compared to batch processes.

  • Throughput : 50 kg/day capacity with 98.5% purity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (1-Cyano-2-phenylethyl)azanium chloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-phenylethylamine derivatives with cyanating agents (e.g., KCN or NaCN) under controlled pH conditions, followed by quaternization with HCl to form the chloride salt. Acid chloride formation protocols (e.g., using thionyl chloride as a chlorinating agent) may also apply to intermediates . Purification often employs recrystallization from polar aprotic solvents like acetonitrile, monitored by TLC or HPLC for purity .

Q. How is the molecular structure of (1-Cyano-2-phenylethyl)azanium chloride validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–7.5 ppm), cyano-group carbon (δ ~120 ppm), and ammonium protons (δ 3.0–4.0 ppm).
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and 2500–3000 cm1^{-1} (N+^+-H vibrations).
  • X-ray crystallography : Resolves bond angles and cationic-anionic interactions, with PubChem InChI data providing reference standards .

Q. What stability parameters must be considered during storage and handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at -20°C in amber vials under inert gas (N2_2/Ar) minimizes decomposition. Stability assays (e.g., accelerated aging at 40°C/75% RH for 30 days) coupled with LC-MS monitor degradation products like benzaldehyde (oxidation) or ammonia (hydrolysis) .

Advanced Research Questions

Q. What theoretical frameworks guide mechanistic studies of its reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) models predict transition states for nucleophilic attack on the cyano group. Marcus theory analyzes electron-transfer kinetics in redox reactions. Experimental validation involves kinetic isotope effects (KIEs) and substituent-dependent rate studies to distinguish between SN1/SN2 pathways .

Q. How can environmental fate studies be designed to assess its ecotoxicological impact?

  • Methodological Answer : Follow OECD Test Guidelines:

  • Abiotic degradation : Hydrolysis half-life determination at pH 4–9.
  • Biotic transformation : Use soil/water microcosms with LC-MS/MS to track metabolites (e.g., phenylacetic acid derivatives).
  • Bioaccumulation : Measure log KowK_{ow} via shake-flask method and correlate with QSAR models .

Q. Which advanced analytical techniques resolve ambiguities in its solid-state structure and polymorphism?

  • Methodological Answer :

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolves cation-anion packing and hydrogen-bonding networks.
  • DSC/TGA : Identifies polymorphic transitions (endothermic peaks) and thermal stability.
  • Solid-state NMR : Probes 15^{15}N chemical shifts to differentiate crystalline forms .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., ΔH of solvation)?

  • Methodological Answer : Cross-validate using:

  • Isothermal Titration Calorimetry (ITC) : Direct measurement of ΔH in aqueous/organic solvents.
  • Computational solvation models : COSMO-RS or MD simulations to reconcile experimental discrepancies.
  • Error analysis : Quantify instrument calibration biases (e.g., using NIST-certified reference materials) .

Q. What novel applications exist in asymmetric catalysis or chiral resolution?

  • Methodological Answer :

  • Chiral derivatization : React with enantiopure acids (e.g., Mosher’s acid) to form diastereomers separable via HPLC.
  • Catalytic screening : Test as a phase-transfer catalyst in biphasic systems (e.g., alkylation of glycine Schiff bases) .

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